3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[(2-methyl-4-nitroanilino)-sulfanylidenemethyl]benzamide is a member of thioureas.
Scientific Research Applications
Algae Growth Inhibition
3,4-Dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide and similar alkoxyl thiourea derivatives have been studied for their potential in controlling the eutrophication phenomenon in aquatic environments. These compounds have demonstrated inhibitory effects on the growth of Oscillatoria sp., a type of algae found in Kenyir Lake, Malaysia. The study found that these compounds can inhibit algae growth, suggesting their potential as eco-friendly algae inhibitors in aquatic systems (Nor et al., 2015).
Antibacterial and Antifungal Activities
Several studies have focused on the antibacterial and antifungal properties of compounds structurally related to this compound. For example, derivatives like 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide have shown promising antibacterial activity against both gram-positive and gram-negative bacteria (Adam et al., 2016). Similarly, other benzamide derivatives have been synthesized and tested for their potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Potential in Cancer Treatment
Studies have also explored the use of related compounds in cancer treatment. For example, N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide (PITENIN-1), structurally similar to this compound, has shown promise as an anti-cancer agent due to its inhibition of the phosphatidylinositol-3 kinase pathway (Kommagalla et al., 2014).
Antioxidant Activities
Additionally, benzamide derivatives have been investigated for their antioxidant properties. For instance, compounds synthesized from 2,3-dimethoxybenzoic acid exhibited significant antioxidant activities, suggesting their potential for further research in various fields (Yakan et al., 2020).
Properties
Molecular Formula |
C17H17N3O5S |
---|---|
Molecular Weight |
375.4g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H17N3O5S/c1-10-8-12(20(22)23)5-6-13(10)18-17(26)19-16(21)11-4-7-14(24-2)15(9-11)25-3/h4-9H,1-3H3,(H2,18,19,21,26) |
InChI Key |
XUSZBFUXDMYUOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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